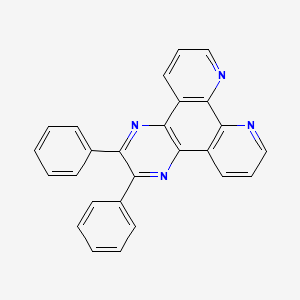![molecular formula C18H22N2O3 B14250825 Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)- CAS No. 277754-01-5](/img/structure/B14250825.png)
Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes phenylmethoxy groups and an amide linkage. The (3S) configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)- typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Amide Bond: This can be achieved through the reaction of a carboxylic acid derivative with an amine. Common reagents for this step include carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of Phenylmethoxy Groups: This step may involve the use of phenylmethanol derivatives under conditions that promote ether formation, such as using strong bases or acidic catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using specific catalysts to improve reaction rates and selectivity.
Purification Techniques: Such as crystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example:
Oxidation: May lead to the formation of carboxylic acids or ketones.
Reduction: Can result in the formation of alcohols or amines.
Substitution: Produces various substituted derivatives of the original compound.
科学的研究の応用
Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism by which Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)- exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Protein Binding: Forming complexes with proteins, affecting their function and stability.
類似化合物との比較
Similar Compounds
Butyramide: A simpler amide with a similar backbone but lacking the phenylmethoxy groups.
N-Methylbutanamide: Another related compound with a methyl group instead of phenylmethoxy groups.
Uniqueness
Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)- is unique due to its specific stereochemistry and the presence of phenylmethoxy groups, which can significantly influence its chemical properties and biological activities.
This detailed overview provides a comprehensive understanding of Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
277754-01-5 |
|---|---|
分子式 |
C18H22N2O3 |
分子量 |
314.4 g/mol |
IUPAC名 |
(3S)-N-phenylmethoxy-3-(phenylmethoxyamino)butanamide |
InChI |
InChI=1S/C18H22N2O3/c1-15(19-22-13-16-8-4-2-5-9-16)12-18(21)20-23-14-17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3,(H,20,21)/t15-/m0/s1 |
InChIキー |
RZRPJEVEYDSZQV-HNNXBMFYSA-N |
異性体SMILES |
C[C@@H](CC(=O)NOCC1=CC=CC=C1)NOCC2=CC=CC=C2 |
正規SMILES |
CC(CC(=O)NOCC1=CC=CC=C1)NOCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


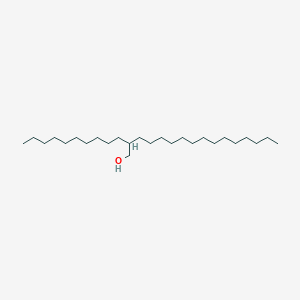
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbenzamide](/img/structure/B14250750.png)

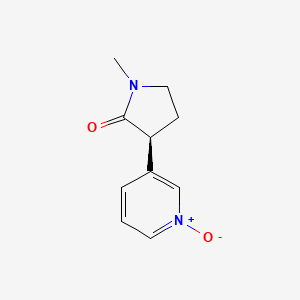
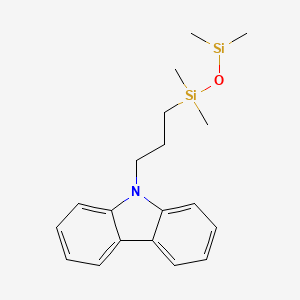
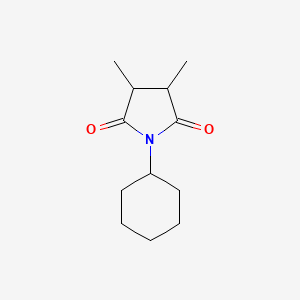
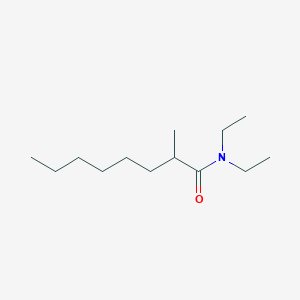

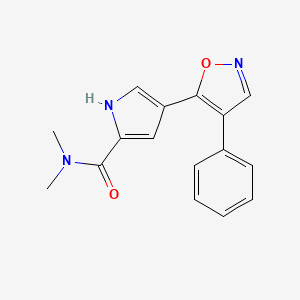
![[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B14250802.png)
![4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide](/img/structure/B14250803.png)
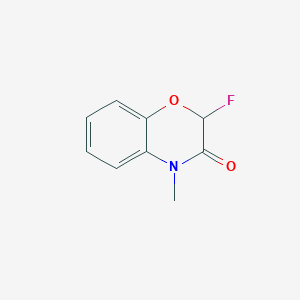
![3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol](/img/structure/B14250823.png)
